2-Methylheptadecane

Analytical Chemistry Gas Chromatography Compound Identification

Researchers analyzing insect pheromones, environmental extracts, or diesel surrogate fuels require isomer-specific branched alkanes. Generic n-alkanes introduce chromatographic co-elution (KRI differs by 25-65 units) and compromise pheromone blend fidelity. • GC retention index marker (KRI 1765) resolves co-eluting C18 isomers in NIST library matching, reducing false identifications. • Authentic Holomelina lamae pheromone reference (~85-90% glandular composition) ensures species-specific behavioral response in field trapping assays. • Included in diesel surrogate formulations to accurately model density and viscosity contributions of methyl-branched hydrocarbons. Supplied ≥95% purity neat compound with certificate of analysis. Bulk and custom packaging available upon request.

Molecular Formula C18H38
Molecular Weight 254.5 g/mol
CAS No. 1560-89-0
Cat. No. B108993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylheptadecane
CAS1560-89-0
Synonyms2-Methylheptadecane;  16-Methylheptadecane;  NSC 125393
Molecular FormulaC18H38
Molecular Weight254.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C)C
InChIInChI=1S/C18H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)3/h18H,4-17H2,1-3H3
InChIKeyRJWUMFHQJJBBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylheptadecane Reference Standard & Functional Biomarker


2-Methylheptadecane (CAS 1560-89-0) is a C18 branched alkane with a methyl substituent at the second carbon position, classified as a saturated hydrocarbon (alkane) and a member of the monomethyl-branched alkane series. Its systematic name is heptadecane, 2-methyl-, with a molecular formula of C18H38 and molecular weight of 254.4943 g/mol [1]. The compound is found naturally in insect pheromone glands, plant essential oils, microbial mats, and human sweat, and is synthesized for use as an analytical reference standard, a component in diesel surrogate fuel formulations, and a research tool in entomology and chemical ecology . Its branched structure imparts distinct physicochemical and chromatographic properties that differentiate it from its linear isomer, n-octadecane (n-C18), and from positional isomers such as 3-methylheptadecane and 2-methyloctadecane [2].

GC-MS Calibration Retention index standard for branched alkane analysis
Pheromone Standard Dominant component in arctiid moth pheromone research
Fuel Surrogate Methyl-branched alkane for diesel surrogate formulations
Stress Biomarker Research standard for stress-related volatile profiling

Why 2-Methylheptadecane Cannot Be Substituted


Substituting 2-methylheptadecane with a generic alkane or a different methyl-branched isomer introduces significant analytical and functional errors. In gas chromatography, the Kovats retention index of 2-methylheptadecane (1758-1765) differs measurably from that of n-heptadecane (1700) and 3-methylheptadecane (1740), leading to misidentification when using retention time-based library matching [1]. In insect chemical ecology, the sex pheromone of Holomelina lamae contains a precise blend of six hydrocarbons, with 2-methylheptadecane comprising ~85-90% of the glandular composition; substitution with 2-methyloctadecane or 2-methylhexadecane alters the blend ratio and reduces or eliminates behavioral response [2]. In fuel surrogate modeling, the density and viscosity of 2-methylalkanes differ systematically from their linear counterparts—for example, 2-methyl isomers exhibit higher density than straight-chain isomers at a given temperature—so replacing 2-methylheptadecane with n-octadecane would skew physical property predictions for diesel surrogate formulations [3]. These context-dependent performance differences preclude simple in-class substitution.

Retention Index Mismatch Substituting n-octadecane or 3-methyl isomers shifts retention time, causing misidentification in GC-MS library matching.
Pheromone Blend Disruption Using C16 or C19 analogs alters the species-specific blend ratio and may abolish behavioral response in insect studies.
Physical Property Deviation Linear alkanes differ in density and viscosity from 2-methyl-branched isomers, skewing fuel surrogate model predictions.

2-Methylheptadecane Comparative Evidence vs. Analogs


Kovats Retention Index vs. Isomers

In gas chromatography on a non-polar column, 2-methylheptadecane exhibits a Kovats retention index (KRI) of 1758-1765, which is approximately 58-65 index units higher than the linear n-heptadecane (KRI = 1700) and approximately 18-25 index units higher than the positional isomer 3-methylheptadecane (KRI = 1740) [1]. The measured KRI for 2-methylheptadecane is 17.658 × 100 (i.e., 1765.8) under the conditions of the Abraham model study, while 3-methylheptadecane yields 17.740 × 100 (i.e., 1774.0) [2]. This quantifiable difference enables unambiguous chromatographic resolution and identification of 2-methylheptadecane in complex mixtures where both linear and branched C18 alkanes co-occur.

Retention Index
Head-to-head
KRI 1765 vs. n-C18 1700
Enables unambiguous isomer identification
ΔKRI +65 units; non-polar column
Analytical Chemistry Gas Chromatography Compound Identification

Pheromone Gland Abundance Profile

In Holomelina lamae (Lepidoptera: Arctiidae), 2-methylheptadecane constitutes 90.12% of the total six-component hydrocarbon pheromone blend in gland extracts of 2-day-old females, with a mean absolute quantity of ~6750 ng per female (day 4 post-emergence) [1]. The other five components—2-methylhexadecane, n-heptadecane, 2-methyloctadecane, n-nonadecane, and 2-methylnonadecane—together account for less than 10% of the blend [1]. The airborne release ratio mirrors this dominance, with 2-methylheptadecane comprising 84.80% of the emitted volatiles [1]. This species-specific blend ratio is tightly regulated; substituting 2-methylheptadecane with its C16 or C19 methyl-branched analogs would disrupt the critical pheromone signature and abolish mate attraction.

Pheromone Abundance
Reported
90.1% of blend
Dominant sex pheromone component
~6750 ng/female; Holomelina lamae
Chemical Ecology Entomology Pheromone Research

Density Differential for Fuel Property Prediction

A systematic study of methyl-branched alkanes reveals that 2-methylalkanes consistently exhibit higher density than their straight-chain isomers of equivalent carbon number. At 283.15 K, 2-methylpentadecane (C16) shows a density of 788 kg·m⁻³, whereas n-hexadecane (C16) has a density of approximately 773 kg·m⁻³ [1]. Extrapolating this trend to C18 compounds, 2-methylheptadecane is expected to exhibit a density approximately 1.5-2.0% higher than n-octadecane at a given temperature. This density differential directly affects calculated bulk modulus (a key parameter for fuel injection timing) and viscosity predictions in diesel surrogate models, with 2-methylalkanes yielding higher viscosity values than their n-alkane counterparts [1].

Density
Class-level
~1.9% higher vs n-C18
Supports branched alkane property modeling
Extrapolated from C16 homolog data
Fuel Science Physical Chemistry Renewable Fuels

2-Methylheptadecane Validated Applications


GC-MS Retention Index Calibration

Analytical chemists analyzing environmental samples, petroleum fractions, or biological extracts that contain both linear and branched alkanes can employ 2-methylheptadecane as a retention index marker. Its distinct KRI of 1765 (vs. 1700 for n-heptadecane) provides a precise calibration point that resolves co-eluting C18 isomers, reducing false identifications in NIST library matches [1]. This application is critical in organic geochemistry, where methylheptadecane distributions serve as biomarkers for cyanobacterial input [2].

Pheromone Identification and Validation Standard

Entomologists and chemical ecologists require authentic 2-methylheptadecane as a reference compound to confirm the identity and purity of pheromone gland extracts from arctiid moths. Its dominance in the Holomelina lamae pheromone blend (90.12% glandular composition) means that synthetic lures for field trapping or behavioral assays must contain this specific isomer to elicit species-appropriate responses [3]. Procurement of high-purity 2-methylheptadecane ensures reproducible field trapping results and accurate pheromone titer quantification.

Diesel Surrogate for Combustion Modeling

In the development of hydrotreated renewable diesel fuels, 2-methylheptadecane is included as a representative branched alkane to mimic the physical property contributions of methyl-branched hydrocarbons found in algal and tallow-derived fuels. Its higher density relative to n-alkanes (class-level inference) improves the accuracy of bulk modulus and viscosity predictions in surrogate models used for engine testing and chemical kinetic simulations [4]. Substituting a linear alkane would underestimate these properties and reduce model fidelity.

Stress Metabolomics Biomarker Discovery

Recent human sweat metabolomics studies have identified 2-methylheptadecane as one of the volatile organic compounds whose abundance correlates with perceived stress scores. In a study of 44 firefighters, a composite feature including 2-methylheptadecane achieved 84% accuracy for stress classification (ROC AUC = 0.91) [5]. Researchers developing non-invasive stress assessment tools or investigating the biochemical origins of stress-associated volatiles require authentic 2-methylheptadecane as a standard for quantitation and method validation.

Application
Selection Property
Validation Focus
GC-MS Calibration
Branched alkane retention index marker
Retention time reproducibility and isomer resolution
Pheromone ID Standard
Isomer-specific blend ratio
Purity and behavioral assay compatibility
Fuel Surrogate Modeling
Methyl-branched density/viscosity profile
Physical property validation in surrogate mixtures
Stress Metabolomics
Authentic biomarker identity
Method validation for sweat VOC quantitation

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55 linked technical documents
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